molecular formula C6H13NO B6236570 1-(3-aminopropyl)cyclopropan-1-ol CAS No. 321917-01-5

1-(3-aminopropyl)cyclopropan-1-ol

Cat. No.: B6236570
CAS No.: 321917-01-5
M. Wt: 115.17 g/mol
InChI Key: CJIZRCHYVWNICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminopropyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring substituted with a hydroxyl group and an aminopropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminopropyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor followed by functional group transformations. For instance, starting from allyl alcohol, a cyclopropanation reaction can be performed using a reagent like diiodomethane and a zinc-copper couple to form cyclopropanol. Subsequent amination with 3-aminopropylamine under suitable conditions yields the target compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by amination. The process may utilize continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropyl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other nitrogen-containing compounds.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Cyclopropylamines or cyclopropanols.

    Substitution: Amides or substituted amines.

Scientific Research Applications

1-(3-Aminopropyl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-aminopropyl)cyclopropan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can confer rigidity to the molecule, influencing its binding affinity and specificity. The aminopropyl chain can engage in hydrogen bonding and electrostatic interactions, further affecting its biological activity.

Comparison with Similar Compounds

    Cyclopropanol: Lacks the aminopropyl chain, making it less versatile in terms of functionalization.

    3-Aminopropanol: Lacks the cyclopropane ring, resulting in different chemical and biological properties.

    Cyclopropylamine: Contains the cyclopropane ring and an amino group but lacks the hydroxyl group, affecting its reactivity and applications.

Uniqueness: 1-(3-Aminopropyl)cyclopropan-1-ol is unique due to the combination of a cyclopropane ring, a hydroxyl group, and an aminopropyl chain. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.

Properties

CAS No.

321917-01-5

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

1-(3-aminopropyl)cyclopropan-1-ol

InChI

InChI=1S/C6H13NO/c7-5-1-2-6(8)3-4-6/h8H,1-5,7H2

InChI Key

CJIZRCHYVWNICV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCCN)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.